Navarixin vs. Danirixin: Divergent Binding Kinetics and Neutropenia Liability
Navarixin and AZD5069 exhibit faster reversible binding kinetics at the CXCR2 receptor compared to danirixin (GSK1325756), which displays slower dissociation rates [1]. This kinetic divergence has direct pharmacological consequences: Navarixin and AZD5069 induce neutropenia in clinical studies, whereas danirixin does not cause blood neutropenia [1]. The molecular basis involves differential sensitivity to A249L receptor mutation—Navarixin and AZD5069 affinity is substantially reduced by A249L substitution, while danirixin remains essentially unaffected [1]. Researchers investigating mechanisms of drug-induced neutropenia or requiring rapid-reversibility pharmacological tools should select Navarixin over danirixin.
| Evidence Dimension | Receptor binding kinetics and neutropenia induction |
|---|---|
| Target Compound Data | Fast reversible kinetics; induces neutropenia |
| Comparator Or Baseline | Danirixin (GSK1325756): Slow reversible kinetics; no neutropenia observed |
| Quantified Difference | Qualitative kinetic difference with phenotypic consequence (neutropenia vs. none) |
| Conditions | CXCR2 receptor binding kinetic studies; clinical pharmacology observations |
Why This Matters
This directly informs safety pharmacology study design and mechanistic investigations of neutropenia, with Navarixin serving as a positive control tool compound for neutropenia induction studies.
- [1] Brown B, Asare-Addo K. Small-scale dissolution and intrinsic dissolution rate measurements. Advanced Drug Delivery Reviews. 2021. Section 5.1.2 Danirixin (GSK1325756). ScienceDirect. View Source
